NK-Selective Immunopotentiation Without T-Cell Activation—Differentiation from Broad-Spectrum Immunomodulators
Eisenin augments NK cell-mediated cytotoxicity without activating T-cell-dependent adaptive immunity. In the delayed hypersensitivity assay (Balb/C mice, sheep red blood cell challenge), the mean footpad thickness difference between Eisenin-treated and non-treated tumor-bearing groups was not significantly different (average difference = 8 for Eisenin-treated vs. 7 for non-treated, Group 1 vs. Group 2), indicating negligible T-cell involvement [1]. The antitumor effect was preserved in nude mice (T-cell deficient), confirming T-cell independence [1]. By contrast, the acyltripeptide FK-565 augments both NK cell activity and T-cell/macrophage functions in vitro and in vivo [2], while the clinical immunomodulator Pidotimod acts on both Toll-like receptors and antigen-presenting cells to modulate innate and adaptive immunity [3]. Eisenin thus offers a narrower, NK-focused immunomodulatory profile suitable for experimental systems requiring selective innate immune activation without confounding adaptive immune variables.
| Evidence Dimension | Immunological selectivity—T-cell involvement in delayed hypersensitivity |
|---|---|
| Target Compound Data | Eisenin: mean delayed hypersensitivity footpad thickness difference ~8 (arbitrary units, treated vs. non-treated tumor-bearing Balb/C mice); antitumor effect retained in T-cell-deficient nude mice |
| Comparator Or Baseline | FK-565: augments NK cells, macrophages, and T cells in vitro and in vivo; Pidotimod: modulates both innate (TLR-mediated) and adaptive (APC-mediated) immunity |
| Quantified Difference | Eisenin shows no statistically significant T-cell activation in delayed hypersensitivity assay (Δ ≈ 1 unit treated vs. non-treated); FK-565 and Pidotimod both activate adaptive immune components |
| Conditions | Delayed hypersensitivity assay: Balb/C mice, sheep red blood cell challenge, Eisenin 5 mg/animal i.p. (Patent US 4,543,350 / GB2144128A); nude mouse Colon 26 xenograft model |
Why This Matters
For researchers studying NK-cell-specific immunomodulation without T-cell confounding, Eisenin provides a cleaner experimental tool than dual-action BRMs like FK-565 or Pidotimod.
- [1] Kondo T. Carcinostatic agent. US Patent 4,543,350. Issued September 24, 1985. Table 1 (Delayed Hypersensitivity Test); Figs. 3–4 (nude mouse antitumor data). View Source
- [2] Talmadge JE, Schneider M, Collins M, Phillips H, Herberman RB, Wiltrout RH. Immunomodulatory and therapeutic properties of FK-565 in mice. Cancer Immunol Immunother. 1986;22(2):93-100. View Source
- [3] Ferrario BE, Garuti S, Braido F, Canonica GW. Pidotimod: the state of the art. Clin Mol Allergy. 2015;13(1):8. doi:10.1186/s12948-015-0016-x View Source
